molecular formula C7H9N3O2 B1470832 1-cyclobutyl-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1780695-35-3

1-cyclobutyl-1H-1,2,3-triazole-4-carboxylic acid

Cat. No. B1470832
M. Wt: 167.17 g/mol
InChI Key: BXIOLEMWRZEERI-UHFFFAOYSA-N
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Description

“1-cyclobutyl-1H-1,2,3-triazole-4-carboxylic acid” is a chemical compound with the CAS Number: 1780695-35-3 . It has a molecular weight of 167.17 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H9N3O2/c11-7(12)6-4-10(9-8-6)5-2-1-3-5/h4-5H,1-3H2,(H,11,12) . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature .

Scientific Research Applications

Triazole-Based Scaffold Synthesis

1-Cyclobutyl-1H-1,2,3-triazole-4-carboxylic acid is utilized in the synthesis of triazole-based scaffolds. This process is significant for the preparation of peptidomimetics and biologically active compounds. The ruthenium-catalyzed cycloaddition of N-Boc ynamides with azides is a key protocol in this process, allowing for the creation of protected versions of triazole amino acids, which are used in the synthesis of triazole-containing dipeptides and HSP90 inhibitors (Ferrini et al., 2015).

Solid Phase Peptidotriazoles Synthesis

The compound plays a role in the solid-phase synthesis of peptidotriazoles. This method involves regiospecific copper(I)-catalyzed 1,3-dipolar cycloadditions of terminal alkynes to azides, producing 1,4-substituted [1,2,3]-triazoles in peptide backbones or side chains (Tornøe et al., 2002).

Synthesis of Substituted Triazole Carboxylic Acids

Research also includes the synthesis of substituted 1H-1,2,3-triazole-4-carboxylic acids through a three-component reaction involving arylazides, ethyl 4-chloro-3-oxobutanoate, and O- or S-nucleophiles. This process is key for the generation of compounds with potential applications in various fields (Pokhodylo et al., 2010).

Antimicrobial Activity Study

Some studies focus on the synthesis and characterization of substituted 1,2,3-triazoles, including 1-cyclobutyl-1H-1,2,3-triazole-4-carboxylic acid derivatives, to evaluate their antimicrobial activities (Holla et al., 2005).

Molecular and Crystal Structure Analysis

Research has been conducted on the molecular and crystal structures of triazole derivatives, including 4-cyclopropyl-4,5-dihydro-1H-1,2,3-triazole and methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate. These studies provide insights into the electron density distribution and supramolecular associations in the solid state, which are crucial for understanding the chemical behavior of such compounds (Boechat et al., 2010).

Synthesis of Ethyl 1,2,4-Triazole-3-Carboxylates

Another application is in the synthesis of ethyl 1,2,4-triazole-3-carboxylates, which are essential building blocks in organic synthesis. This process demonstrates the versatility and significance of triazole derivatives in chemical synthesis (Khomenko et al., 2016).

Safety And Hazards

The compound has been classified with the signal word “Warning” and is associated with the hazard statements H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

1-cyclobutyltriazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c11-7(12)6-4-10(9-8-6)5-2-1-3-5/h4-5H,1-3H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXIOLEMWRZEERI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2C=C(N=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-cyclobutyl-1H-1,2,3-triazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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